1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde
Overview
Description
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H8N2O It is a derivative of pyrazole and is characterized by a fused cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate followed by oxidation can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.
Reduction: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole:
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid:
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-methanol: The reduced form of the aldehyde, with distinct reactivity and applications.
The uniqueness of this compound lies in its aldehyde functional group, which provides a versatile site for further chemical modifications and potential biological interactions.
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h4H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARNCDPKZBAFOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651674 | |
Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018663-45-0 | |
Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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